molecular formula C11H12O4 B8798470 2-(Benzo[d][1,3]dioxol-5-yl)ethyl acetate CAS No. 85263-29-2

2-(Benzo[d][1,3]dioxol-5-yl)ethyl acetate

Cat. No.: B8798470
CAS No.: 85263-29-2
M. Wt: 208.21 g/mol
InChI Key: BHESCKPEROWHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[d][1,3]dioxol-5-yl)ethyl acetate is an organic compound that features a benzo[d][1,3]dioxole ring system attached to an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)ethyl acetate typically involves the reaction of benzo[d][1,3]dioxole with ethyl acetate under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzo[d][1,3]dioxole, followed by the addition of ethyl acetate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated or nitrated benzo[d][1,3]dioxole compounds .

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)ethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)ethyl acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodioxole-5-carboxylic acid
  • 3,4-(Methylenedioxy)phenylacetic acid
  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride

Uniqueness

2-(Benzo[d][1,3]dioxol-5-yl)ethyl acetate is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

CAS No.

85263-29-2

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)ethyl acetate

InChI

InChI=1S/C11H12O4/c1-8(12)13-5-4-9-2-3-10-11(6-9)15-7-14-10/h2-3,6H,4-5,7H2,1H3

InChI Key

BHESCKPEROWHRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(3,4-methylenedioxy)phenyl-1-ethanol (1.68 g, 10 mmol) in dry pyridine was added acetic anhydride and the resultant reaction mixture was stirred at 80° C. for 1 h. The reaction mixture was poured into ice-water and was extracted with ether (2×75 mL). The combined ether extract was washed with water (2×50 mL), 5% Hcl (2×50 mL) and then with 5% NaHCO3 (2×50 mL). The organic layer was dried over magnesium sulfate and the solvent was removed under reduced pressure to give 1-acetoxy-2-[(3,4-methylenedioxy)phenyl]ethane as a solid (1.7 g, 81% yield).
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